molecular formula C17H21FNO3P B3966485 Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate

Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate

Cat. No.: B3966485
M. Wt: 337.32 g/mol
InChI Key: KLGDTKLFPKLSRR-UHFFFAOYSA-N
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Description

Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a fluorophenyl and phenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate can be achieved through a multi-step process. One common method involves the Kabachnik–Fields reaction, which is a one-pot, three-component reaction. This reaction typically involves the condensation of 4-fluorobenzaldehyde, aniline, and diethyl phosphite in the presence of a catalyst such as nano copper(I) oxide. The reaction is carried out under room temperature and solvent-free conditions, making it an eco-friendly and efficient method .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate involves its interaction with biological targets such as enzymes. The phosphonate group can mimic the transition state of enzyme substrates, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-isopropylphenyl)(phenylamino)methyl]phosphonate
  • Diethyl [(4-chlorophenyl)(phenylamino)methyl]phosphonate

Uniqueness

Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[diethoxyphosphoryl-(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FNO3P/c1-3-21-23(20,22-4-2)17(14-10-12-15(18)13-11-14)19-16-8-6-5-7-9-16/h5-13,17,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGDTKLFPKLSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)F)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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